molecular formula C18H21BrN2O4S B345793 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine CAS No. 428466-91-5

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B345793
CAS No.: 428466-91-5
M. Wt: 441.3g/mol
InChI Key: HTTMSAKMTNDBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine is a synthetic compound that belongs to the class of benzylpiperazine derivatives It is characterized by the presence of a bromo group and two methoxy groups on the phenyl ring, as well as a sulfonyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 4-phenylpiperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-bromo-2,5-dimethoxybenzenesulfonyl chloride is added to a solution of 4-phenylpiperazine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

    Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions (e.g., using a palladium catalyst in a Suzuki-Miyaura coupling reaction).

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a reference compound in forensic laboratories for the analysis of benzylpiperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group may enhance the compound’s binding affinity to these targets, while the bromo and methoxy groups contribute to its overall pharmacological profile. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine can be compared with other benzylpiperazine derivatives, such as:

    1-(4-Bromo-2,5-dimethoxyphenyl)piperazine: Lacks the sulfonyl group, which may result in different pharmacological properties.

    1-(4-Methoxyphenyl)sulfonyl-4-phenylpiperazine: Lacks the bromo group, which may affect its reactivity and binding affinity.

    1-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine: Contains a chloro group instead of a bromo group, which may influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-24-16-13-18(17(25-2)12-15(16)19)26(22,23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTMSAKMTNDBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.